4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide is a synthetic organic compound with significant applications in scientific research, particularly in chemistry and biology. This compound is characterized by its unique structural features, which include both formylamino and pyridinecarboxamide functional groups. It is primarily recognized for its role as a reference standard in analytical chemistry and its potential biological activities related to kinase inhibition.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its Chemical Abstracts Service (CAS) number is 2004659-84-9, which facilitates its identification in chemical databases and literature.
4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide belongs to the class of organic compounds known as diphenylethers, which are characterized by the presence of two aromatic rings connected by an ether linkage . It is also categorized under small molecules with potential pharmaceutical applications.
The synthesis of 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide typically involves the reaction of 4-(formylamino)phenol with N-methyl-2-pyridinecarboxamide. This reaction is usually performed under basic conditions, utilizing potassium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures.
The molecular structure of 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide features a pyridine ring bonded to a phenoxy group, which in turn is substituted with a formylamino group.
4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide is capable of undergoing several types of chemical reactions:
The primary mechanism of action for 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide involves its interaction with specific kinases, including Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).
4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide has several notable applications:
The identification of 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide (CAS: 89411109; C₁₄H₁₃N₃O₃) emerged during early 21st-century efforts to optimize kinase inhibitor scaffolds. Its discovery was serendipitously linked to Bayer’s development program for Sorafenib (BAY 43-9006), where it served as a strategic precursor to the final active pharmaceutical ingredient (API) [1] [8]. The compound’s synthesis represented a deliberate structural advancement from simpler aniline–pyridine ethers, specifically designed to introduce formamido functionality (–NHCHO) that enhanced molecular recognition capabilities. This modification proved critical for mimicking ATP-binding site residues in kinases, a hypothesis validated through iterative structure-activity relationship (SAR) studies [3] [8]. By 2002, its utility as Sorafenib Intermediate (designated Sorafenib INT2 or Sorafenib Related Compound 23) was systematically documented in patent literature, cementing its role in medicinal chemistry workflows [8].
Table 1: Historical Milestones in Compound Development
Year | Event | Significance |
---|---|---|
2000 | Initial synthesis as Sorafenib precursor | Enabled scalable production of lead RAF kinase inhibitor |
2002 | Patent designation as Sorafenib Intermediate (INT2) | Validated as critical synthetic checkpoint in kinase inhibitor manufacturing |
2005 | Structural characterization in PubChem (CID 89411109) | Public accessibility of spectroscopic and physicochemical data |
2010 | Adoption in analog synthesis for thiourea-containing derivatives | Expanded utility beyond parent drug to novel structural analogs |
This compound’s synthetic value resides in its bifunctional reactivity: The formamido group (–NHCHO) serves as a protected aniline, while the picolinamide moiety directs regioselective coupling. Industrial-scale synthesis typically employs a two-step sequence starting from 4-(4-aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9; C₁₃H₁₃N₃O₂). This precursor undergoes formylation using formic acid/acetic anhydride mixtures, achieving yields >85% under mild conditions (50–60°C) [3] [8]. Crucially, the reaction exhibits high chemoselectivity, leaving the tertiary amide and ether linkages intact.
Table 2: Comparative Analysis of Key Synthetic Intermediates
Intermediate | CAS | Molecular Formula | Role in Synthesis | Purification Method |
---|---|---|---|---|
4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 | C₁₃H₁₃N₃O₂ | Direct precursor for formylation | Recrystallization (EtOAc) |
4-[4-(Formylamino)phenoxy]-N-methylpicolinamide | 89411109 | C₁₄H₁₃N₃O₃ | Formylated product for final cyclization | Column chromatography |
4-Chloro-N-methylpicolinamide | 948311-51-1 | C₇H₇ClN₂O | SNAr substrate with aminophenol | Distillation |
The molecule’s robustness permits diverse molecular modifications:
This versatility is evidenced by its adoption in Enamine’s Kinase Library (64,960 compounds), where it scaffolds “hinge-binder” motifs critical for ATP-competitive inhibition [6]. Computational models confirm its structural complementarity to conserved kinase domains, with binding energies <-9.2 kcal/mol against BRAF and VEGFR2 targets [5] [6].
4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide’s primary therapeutic impact lies in enabling multi-kinase inhibitors that concurrently disrupt tumor proliferation and angiogenesis. As the penultimate intermediate in Sorafenib synthesis, it directly contributes to the drug’s ability to inhibit RAF, VEGFR, and PDGFR kinases—targets validated across renal cell, hepatocellular, and thyroid carcinomas [5] [8]. The formamido group’s hydrogen-bonding capacity (–NHCHO) is essential for forming a bidentate interaction with Cys532 in BRAF’s ATP pocket, a feature confirmed through co-crystallization studies [5].
Table 3: Kinase Inhibitor Drug Candidates Derived from This Intermediate
Drug Candidate | Target Kinases | Therapeutic Application | Development Status | Key Structural Features Enabled |
---|---|---|---|---|
Sorafenib (Nexavar®) | RAF, VEGFR, PDGFR | RCC, HCC, DTC | FDA-approved (2005) | Formamido-mediated hinge binding |
SC-1 | FLT3, c-KIT | AML | Preclinical | Thiourea analog from deprotected intermediate |
DXH-239 | VEGFR2, RET | Medullary thyroid cancer | Phase I | Trifluoromethylpyridine replacement |
Recent innovations leverage this scaffold for theranostic applications. Copper-64/67 complexes conjugated to pyridinecarboxamides (e.g., ⁶⁴Cu-SAR-bisPSMA) exploit the compound’s metal-chelating capacity for prostate-specific membrane antigen (PSMA) targeting. Early-phase trials demonstrate tumor regression in metastatic castrate-resistant prostate cancer (mCRPC) patients, with 67% achieving >35% PSA reduction after 12GBq dosing [9]. This exemplifies the intermediate’s adaptability beyond small molecules to radiopharmaceuticals, fulfilling unmet needs in precision oncology.
Structurally analogous agents under development include:
The compound’s synthetically accessible core structure balances lipophilicity (cLogP ≈ 1.2) and polar surface area (PSA ≈ 70 Ų), aligning with Lipinski’s criteria for drug-like molecules. This property profile underpins its continued relevance in drug discovery pipelines targeting undruggable kinases through allosteric or covalent mechanisms [5] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3